molecular formula C7H5BrN2 B061978 7-Bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 165669-35-2

7-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B061978
Key on ui cas rn: 165669-35-2
M. Wt: 197.03 g/mol
InChI Key: HTQAZKOPQOXNHI-UHFFFAOYSA-N
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Patent
US05721246

Procedure details

7-Bromo-1H-pyrrolo[2,3-c]pyridine (600 mg, 3.05 mmol) prepared from 2-bromo-3-nitropyridine in a similar manner to that of Preparative Example 1, powdery copper (194 mg) and cuprous chloride (603 mg) were added to 84 ml of a concentrated aqueous solution of ammonia. The obtained mixture was kept at 120° C. by heating in a sealed tube for 15 hours and treated to give 170 mg of 7-amino-1H-pyrrolo[2,3-c]pyridine. This product was reacted and treated in a similar manner to that of Examples 1 and 2 to give 57 mg of the title compound.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Reaction Step One
Name
copper
Quantity
194 mg
Type
catalyst
Reaction Step One
[Compound]
Name
concentrated aqueous solution
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12.BrC1C([N+]([O-])=O)=CC=C[N:13]=1.N>[Cu]>[NH2:13][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][NH:8][C:7]=12

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1N=CC=C2C1NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1[N+](=O)[O-]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Smiles
Name
copper
Quantity
194 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
concentrated aqueous solution
Quantity
84 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
by heating in a sealed tube for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC=C2C1NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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